The synthesis of (2-Iodo-6-methoxyphenyl)methanol can be achieved through several methods, typically involving the iodination of methoxyphenol derivatives followed by reduction processes. The following outlines a common synthetic route:
The molecular structure of (2-Iodo-6-methoxyphenyl)methanol features a phenolic ring substituted with an iodine atom and a methoxy group. The structural representation can be described using various notations:
InChI=1S/C8H9IO2/c1-11-7-3-2-6(9)4-5(7)8(10)12/h2-4,10H,1H3
COC1=C(C=C(C=C1)CO)I
(2-Iodo-6-methoxyphenyl)methanol can participate in various chemical reactions due to its functional groups:
The mechanism of action for (2-Iodo-6-methoxyphenyl)methanol primarily relates to its reactivity due to the presence of both halogen and hydroxyl groups:
Experimental studies may reveal kinetic parameters such as activation energy for various reactions involving this compound, which are critical for optimizing synthetic routes.
The physical properties of (2-Iodo-6-methoxyphenyl)methanol include:
The compound exhibits typical behavior of phenolic compounds, including:
(2-Iodo-6-methoxyphenyl)methanol has several scientific applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4